N1-Phenyl vs. N1-Benzyl Lipophilicity Differentiation in 2-(Isopropylthio)-5-(3,4-dichlorophenyl)-1H-imidazole Scaffolds
The N1‑phenyl substituent of the target compound confers a computed XLogP3 of 6.2, whereas the N1‑benzyl analog (1‑benzyl‑5‑(3,4‑dichlorophenyl)‑2‑(isopropylthio)‑1H‑imidazole) is predicted to have a higher XLogP3 (≈6.8–7.0) owing to the additional methylene group [1][2]. This difference of approximately 0.6–0.8 log units indicates that the target compound is moderately less lipophilic than its benzyl counterpart, which may translate into different membrane permeability and metabolic stability profiles [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 6.2 |
| Comparator Or Baseline | 1-Benzyl-5-(3,4-dichlorophenyl)-2-(isopropylthio)-1H-imidazole; XLogP3 ≈ 6.8–7.0 (estimated from structural increment) |
| Quantified Difference | Δ ≈ 0.6–0.8 log units (target compound less lipophilic) |
| Conditions | PubChem XLogP3 algorithm v3.0; C18H16Cl2N2S vs. C19H18Cl2N2S |
Why This Matters
Lower lipophilicity may reduce non-specific protein binding and CYP450-mediated metabolism, making this compound a potentially more developable starting point for programs optimizing bioavailability.
- [1] PubChem. Computed XLogP3 for CID 49671433. National Center for Biotechnology Information, 2025. View Source
- [2] Estimation based on standard Hansch-Leo π-value for methylene group contribution to log P (≈+0.5) added to measured XLogP3 of target compound. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. View Source
